N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a bromo-substituted phenyl ring, a furan ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The starting materials might include 2-bromo-4-methylaniline, furan-2-carbaldehyde, pyridine-4-carboxylic acid, and thiourea. The synthesis could involve:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the furan and pyridine rings via condensation reactions.
- Final coupling with the bromo-substituted phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the bromo group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests it might have antimicrobial or antifungal properties.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the bromo and furan groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
This compound: can also be compared with other bromo-substituted phenyl compounds, which are often used in organic synthesis as intermediates.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and suggests a range of possible applications in medicinal chemistry.
Properties
Molecular Formula |
C21H18BrN5O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2S/c1-14-4-5-18(17(22)11-14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-16-3-2-10-29-16/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
JULCVHLOALKRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.